molecular formula C38H56O5 B14762295 [(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate

Cat. No.: B14762295
M. Wt: 592.8 g/mol
InChI Key: STVINYJTRNLBHC-XYQQJQTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate is a complex organic molecule It features a highly substituted tetradecahydropicenyl group attached to a benzoate moiety with hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate involves multiple steps. The starting materials typically include a tetradecahydropicenyl derivative and a benzoate precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development.

    Industry: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C38H56O5

Molecular Weight

592.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate

InChI

InChI=1S/C38H56O5/c1-33(2)18-19-35(5)14-10-27-37(7)15-11-26-34(3,4)30(43-32(41)23-20-24(39)31(40)25(21-23)42-9)13-17-36(26,6)28(37)12-16-38(27,8)29(35)22-33/h10,20-21,26,28-30,39-40H,11-19,22H2,1-9H3/t26-,28+,29+,30-,35-,36-,37-,38+/m0/s1

InChI Key

STVINYJTRNLBHC-XYQQJQTDSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC(=O)C6=CC(=C(C(=C6)OC)O)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC(=C(C(=C6)OC)O)O)(C)C)C)C)C

Origin of Product

United States

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